![molecular formula C11H16O2 B2843493 4-[(叔丁氧基)甲基]苯酚 CAS No. 282713-15-9](/img/structure/B2843493.png)

4-[(叔丁氧基)甲基]苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

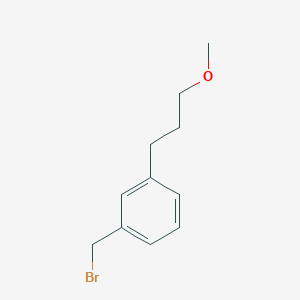

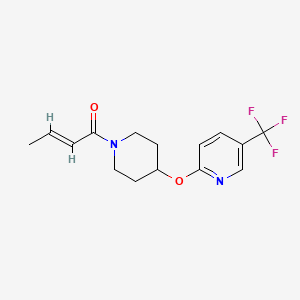

4-[(tert-Butoxy)methyl]phenol is a phenol derivative . It is widely used in the polymer industry . Its molecular formula is C11H16O2 .

Synthesis Analysis

Phenols, including 4-[(tert-Butoxy)methyl]phenol, can be synthesized through transition-metal-catalyzed reactions . The synthesis of phenols has greatly benefited from C–H activation .Molecular Structure Analysis

The molecular structure of 4-[(tert-Butoxy)methyl]phenol consists of a phenol group attached to a tert-butoxy group . The 3D structure of similar compounds can be viewed using specific software .Chemical Reactions Analysis

Phenols, including 4-[(tert-Butoxy)methyl]phenol, are highly reactive towards electrophilic aromatic substitution . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

Phenols are similar to alcohols but form much stronger hydrogen bonds than alcohols. Hence, they are more soluble in water than alcohols and have a higher boiling point . The solubility of phenol in water is generally decided by the hydroxyl group that is present .科学研究应用

环境中的存在和人类暴露合成酚类抗氧化剂 (SPA),例如 4-[(叔丁氧基)甲基]苯酚,由于其延缓氧化反应和延长产品保质期的能力,在各种工业和消费品中普遍存在。然而,它们的环境存在及其对人类健康的潜在影响引起了人们的担忧。SPA 已在各种环境基质中被检测到,包括室内灰尘、室外空气颗粒物、海床沉积物和河水。此外,主要通过食物摄入、灰尘摄入和使用个人护理产品的途径,导致在人体组织和排泄物中检测到 SPA 及其转化产物,突出了生物蓄积的可能性 (Liu & Mabury, 2020)。

天然来源和生物活性有趣的是,2,4-二叔丁基苯酚及其类似物在结构上与 4-[(叔丁氧基)甲基]苯酚相关,是天然存在的毒性次级代谢产物,由包括细菌、真菌和几种植物物种在内的各种生物体产生。尽管它们具有自毒性,但这些化合物是挥发性或精油的重要组成部分,并对多种生物表现出强毒性。这些化合物在生产生物体中的生态作用和生物活性,尤其是它们的内分泌调节作用,是未来研究的有趣领域 (Zhao et al., 2020)。

化学传感器应用4-甲基-2,6-二甲酰苯酚 (DFP),一种在结构上类似于 4-[(叔丁氧基)甲基]苯酚的化合物,已被公认为化学传感器开发的关键荧光平台。基于 DFP 的化合物在检测各种分析物方面表现出高选择性和灵敏度,包括金属离子、阴离子、和中性分子。DFP 上的两个甲酰基团提供了调节传感选择性和灵敏度的机会,促进了新型化学传感器的开发。这一新兴领域为进一步的研究和应用开发提供了大量机会 (Roy, 2021)。

废水处理酚类化合物,包括 4-[(叔丁氧基)甲基]苯酚等衍生物,由于其高毒性而被认为是优先污染物。已经研究了各种传统和先进的处理方法以去除废水中的酚类化合物。虽然蒸馏、吸收和化学氧化等一些方法显示出很高的效率,但高级氧化过程等其他方法减少了化学品的使用,但产生了很高的能源成本。酶处理,利用过氧化物酶和漆酶等酶,已成为在温和条件下处理酚类化合物的有前途的方法,代表了正在进行的研究和应用的重要领域 (Cordova Villegas et al., 2016)。

作用机制

Target of Action

The primary target of 4-[(tert-Butoxy)methyl]phenol is the phenolic hydrogen in substrates . This compound, also known as tert-butoxy radical, has been studied for its ability to abstract hydrogen atoms from substrates in the liquid phase .

Mode of Action

The mode of action of 4-[(tert-Butoxy)methyl]phenol involves the abstraction of hydrogen atoms from substrates . This process is particularly interesting in relation to autoxidation phenomena . The tert-butoxy radical can either abstract a hydrogen to give t-butanol or decompose to give acetone and a methyl radical . The ratio of t-butanol to acetone produced in different substrates gives a measure of the relative rates of hydrogen abstraction from the substrates .

Biochemical Pathways

The biochemical pathways affected by 4-[(tert-Butoxy)methyl]phenol are related to autoxidation phenomena . These radicals are produced in the chain branching decomposition of the initially formed hydroperoxides and are therefore responsible for the autocatalytic nature of most autoxidations .

Result of Action

The result of the action of 4-[(tert-Butoxy)methyl]phenol is the production of t-butanol and acetone, depending on the substrate and the conditions . This process can influence the rates of autoxidation reactions .

Action Environment

The action of 4-[(tert-Butoxy)methyl]phenol can be influenced by environmental factors such as the presence of other substrates and the conditions of the reaction . For example, the ratio of t-butanol to acetone produced can vary depending on the substrate .

安全和危害

属性

IUPAC Name |

4-[(2-methylpropan-2-yl)oxymethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7,12H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSLEKBHMADHDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1=CC=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(tert-Butoxy)methyl]phenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2843415.png)

![N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2843416.png)

![1-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2843419.png)

![N,N-diethyl-2-[3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2843423.png)

![N-[4-(3,6-dichloropyridine-2-amido)phenyl]azepane-1-carboxamide](/img/structure/B2843427.png)

![3-Methyl-6-[[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2843429.png)

![2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]propanamide](/img/structure/B2843432.png)